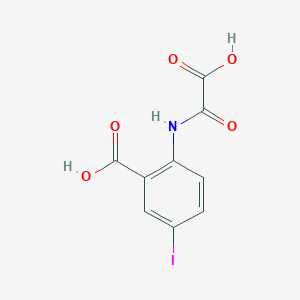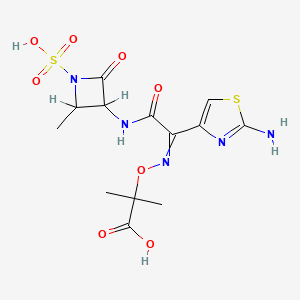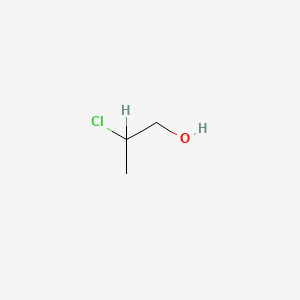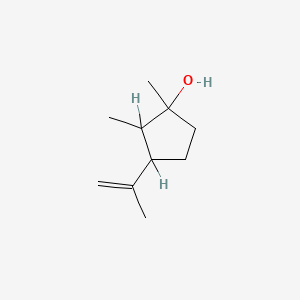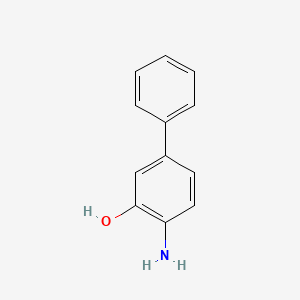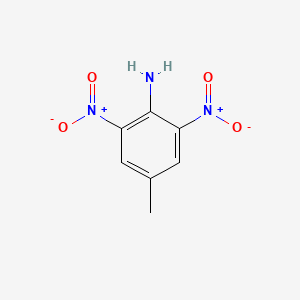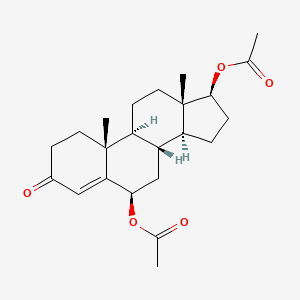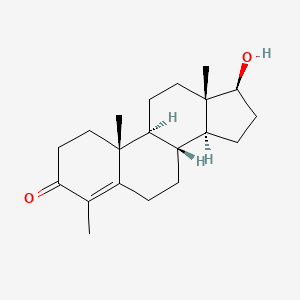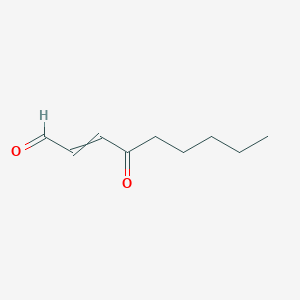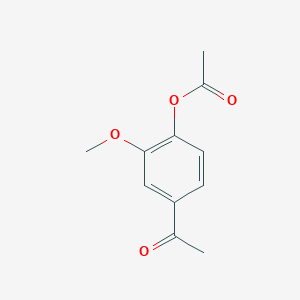
4-Acetyl-2-methoxyphenylacetat
Übersicht
Beschreibung
4-Acetyl-2-methoxyphenyl acetate, also known as 1-(4-Acetoxy-3-methoxyphenyl)ethanone, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by the presence of an acetyl group at the fourth position and a methoxy group at the second position on the phenyl ring, along with an acetate ester functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
Target of Action
Acetyl groups are commonly used in oligonucleotide synthesis for protection of n4 in cytosine and n6 in adenine nucleic bases .
Mode of Action
Acetals, which are similar to this compound, are known for their stability and lack of reactivity in neutral to strongly basic environments . They can serve as excellent protective groups when irreversible addition reactions must be prevented .
Biochemical Pathways
Acetyl groups are known to play a crucial role in various biochemical pathways, including the citric acid cycle . In this cycle, acetyl-CoA, an activated carrier of two carbon units, is the entry point to cellular oxidative pathways and is an important precursor of biosynthetic products such as amino acids and fatty acids .
Pharmacokinetics
It’s known that the compound is a light-yellow to yellow powder or crystals .
Result of Action
Acetyl groups are known to play a crucial role in various biochemical reactions, including the activation of certain nucleic bases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetyl-2-methoxyphenyl acetate. For instance, the compound is recommended to be stored in a dry environment at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of 4-Acetyl-2-methoxyphenyl acetate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-acetyl-2-methoxybenzoic acid.
Reduction: Formation of 4-(2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxyacetophenone (Acetovanillone): A precursor in the synthesis of 4-Acetyl-2-methoxyphenyl acetate.
4-Methoxyphenylacetic acid: Shares the methoxy group but differs in the position and type of functional groups.
4-Methoxyamphetamine: Contains a methoxy group but has a different core structure and pharmacological profile.
Uniqueness: 4-Acetyl-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
IUPAC Name |
(4-acetyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAEUQDYWOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334673 | |
| Record name | 4-Acetyl-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54771-60-7 | |
| Record name | 4-Acetyl-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

